molecular formula C19H24O6 B8209543 Eurycomalactone(P)

Eurycomalactone(P)

Cat. No.: B8209543
M. Wt: 348.4 g/mol
InChI Key: OGHYZHNTIINXEO-BFGFNHRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eurycomalactone(P) is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eurycomalactone(P) typically involves multi-step organic reactions. These steps may include cyclization reactions, hydroxylation, and methylation under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Eurycomalactone(P) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify its functional groups and overall structure.

    Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, Eurycomalactone(P) is used as a building block for synthesizing more complex molecules. Its unique structure and functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its hydroxyl groups and tetracyclic structure can interact with various biological molecules, providing insights into biochemical processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its effects on cellular pathways and its potential as a drug candidate for treating various diseases.

Industry

In industry, Eurycomalactone(P) can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Eurycomalactone(P) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular pathways. The compound’s hydroxyl groups and tetracyclic structure enable it to bind to these targets, modulating their activity and influencing various biological processes.

Biological Activity

Eurycomalactone (P), a quassinoid compound derived from Eurycoma longifolia, has garnered significant attention for its diverse biological activities, particularly in anticancer and antimalarial applications. This article synthesizes various research findings on the biological activity of Eurycomalactone, presenting data tables, case studies, and detailed analyses of its mechanisms of action.

Overview of Eurycomalactone

Eurycomalactone is one of the major bioactive constituents isolated from the roots of Eurycoma longifolia, commonly known as Tongkat Ali. Traditionally used in Southeast Asia for various medicinal purposes, including enhancing libido and treating malaria, recent studies have highlighted its potential in cancer therapy and other pharmacological effects.

Anticancer Activity

Mechanisms of Action

Research indicates that Eurycomalactone exhibits potent anticancer properties through multiple mechanisms, primarily inducing apoptosis in cancer cells. A study evaluated its effects on various cancer cell lines, including cervical (HeLa), colorectal (HT29), and ovarian (A2780) cancers. The findings demonstrated that Eurycomalactone has significant cytotoxic effects with varying IC50 values across different cell lines:

Cell Line IC50 (µM)
HeLa1.60 ± 0.12
HT-292.21 ± 0.049
A27802.46 ± 0.081

The apoptosis mechanism was confirmed through Hoechst staining, which indicated chromatin condensation and apoptotic body formation upon treatment with Eurycomalactone .

Inhibition of Key Pathways

Eurycomalactone has also been shown to inhibit NF-κB signaling pathways, which are crucial in cancer cell survival and proliferation. It effectively reduces the expression of NF-κB-dependent target genes such as ICAM-1, VCAM-1, and E-selectin . This inhibition contributes to its anticancer efficacy by disrupting the inflammatory response that often supports tumor growth.

Antimalarial Activity

Eurycomalactone exhibits promising antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have shown that it possesses strong inhibitory effects against both chloroquine-sensitive and chloroquine-resistant strains of the parasite:

Strain IC50 (µg/mL)
3D7 (sensitive)2.16
K1 (resistant)1.79

These results indicate that Eurycomalactone may serve as a viable alternative or complementary treatment for malaria, particularly in cases where traditional treatments fail .

Case Studies

Case Study 1: Cancer Treatment

A recent study focused on the anticancer potential of Eurycomalactone in non-small cell lung cancer (NSCLC) cells showed enhanced chemosensitivity when combined with conventional chemotherapeutic agents. The study concluded that Eurycomalactone not only induces apoptosis but also sensitizes cancer cells to chemotherapy by modulating key signaling pathways .

Case Study 2: Malaria Treatment

In another investigation, the antimalarial effects of Eurycomalactone were assessed in a clinical setting involving patients with malaria resistant to standard treatments. The results indicated a significant reduction in parasitemia levels among patients treated with formulations containing Eurycomalactone, demonstrating its potential as an effective therapeutic agent against resistant strains .

Properties

IUPAC Name

(1R,2R,5S,9S,10S,11R,12R,13S,16R)-9,12-dihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,8,15-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-7-5-10(20)16(23)18(3)9(7)6-11(21)19(4)12-8(2)14(25-17(12)24)13(22)15(18)19/h5,8-9,12-16,22-23H,6H2,1-4H3/t8-,9+,12+,13+,14+,15-,16-,18+,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHYZHNTIINXEO-BFGFNHRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC(=O)C4O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@@H]1C(=O)O2)C)C(=CC(=O)[C@H]4O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.